molecular formula C24H28N6O7S3 B2511950 ethyl 4-((4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 899351-45-2

ethyl 4-((4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2511950
CAS No.: 899351-45-2
M. Wt: 608.7
InChI Key: MOFUTXUDPQVYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H28N6O7S3 and its molecular weight is 608.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound has been the subject of research due to its diverse applications in medicinal chemistry, particularly in the synthesis of hybrid molecules that exhibit various biological activities. For instance, its derivatives have been explored for antimicrobial, antilipase, and antiurease activities. The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, derived from ethyl piperazine-1-carboxylate, showed moderate to good antimicrobial activity against test microorganisms, with some compounds displaying antiurease and antilipase activities as well (Başoğlu et al., 2013).

Characterization and Antimicrobial Evaluation

Another study focused on the synthesis, characterization, and biological evaluation of novel carbazole derivatives, highlighting the antimicrobial and anticancer potential of these compounds. The derivatives showed significant antibacterial and antifungal activity, with some being active against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).

Antibacterial Activities

Research on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives designed and synthesized by connecting 1,3,4-thiadiazol with N-substituted piperazine revealed that some derivatives exhibited better antibacterial activities, suggesting potential applications in developing new antibacterial agents (Qi, 2014).

Antitubercular Activity

A series designed by molecular hybridization and synthesized from aryl thioamides was evaluated for its in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among these compounds, one was identified as a promising compound exhibiting activity against all tests, with specific metrics indicating its potential as a Mycobacterium tuberculosis GyrB inhibitor (Jeankumar et al., 2013).

Anticancer Potential

The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents revealed that some derivatives acted as strong anticancer agents, suggesting the potential for further exploration in cancer treatment (Rehman et al., 2018).

Properties

IUPAC Name

ethyl 4-[4-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O7S3/c1-3-21-26-27-23(38-21)28-39(33,34)19-11-7-18(8-12-19)25-22(31)17-5-9-20(10-6-17)40(35,36)30-15-13-29(14-16-30)24(32)37-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,25,31)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFUTXUDPQVYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.